

# Laboratory guidelines for handling and storing ANT2681

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## Compound of Interest

Compound Name: ANT2681

Cat. No.: B15566183

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## Application Notes and Protocols for ANT2681

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **ANT2681** is a research compound for laboratory use only and is not intended for human or veterinary use. A comprehensive Safety Data Sheet (SDS) for **ANT2681** is not currently available. Therefore, this compound should be handled with the utmost care, treating it as a potentially hazardous substance. The information provided in these application notes is based on publicly available research and general laboratory safety guidelines. All users must adhere to their institution's safety protocols and conduct their own risk assessments before use.

## Introduction

**ANT2681** is a potent and specific inhibitor of New Delhi metallo- $\beta$ -lactamase (NDM) enzymes, which are a significant contributor to carbapenem resistance in Gram-negative bacteria.<sup>[1][2]</sup> It functions as a competitive, noncovalent inhibitor by interacting with the dinuclear zinc ion cluster within the active site of metallo- $\beta$ -lactamases (MBLs).<sup>[3][4]</sup> **ANT2681** is being developed for clinical use in combination with meropenem to combat infections caused by NDM-producing Enterobacteriaceae.<sup>[1][2][3]</sup> It has been shown to restore the in vitro and in vivo efficacy of meropenem against a wide range of MBL-producing clinical isolates.<sup>[5][6][7]</sup>

## Chemical and Physical Properties

The following table summarizes the known chemical and physical properties of **ANT2681**.

Property	Value	Reference
Chemical Formula	C <sub>12</sub> H <sub>12</sub> F <sub>2</sub> N <sub>8</sub> O <sub>4</sub> S <sub>2</sub>	[8]
Molecular Weight	434.40 g/mol	[8]
Appearance	Solid powder	[8]
Purity	>98% (typical)	[8]
Solubility	Soluble in Dimethyl Sulfoxide (DMSO)	[8]

## Handling and Storage

As a formal Safety Data Sheet (SDS) is not available, the following guidelines are based on general best practices for handling research compounds with unknown hazards.

### 3.1. Personal Protective Equipment (PPE)

When handling **ANT2681**, appropriate PPE is mandatory to prevent exposure. This includes, but is not limited to:

- **Gloves:** Chemical-resistant gloves (e.g., nitrile) should be worn at all times.
- **Eye Protection:** Safety glasses or goggles are required to protect from splashes or airborne particles.
- **Lab Coat:** A lab coat should be worn to protect clothing and skin.
- **Respiratory Protection:** If there is a risk of aerosolization or if handling large quantities of the powder, a respirator may be necessary. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

### 3.2. Storage Conditions

Proper storage is crucial to maintain the stability and integrity of **ANT2681**.

Condition	Temperature	Duration	Additional Notes	Reference
Short-term	0 - 4°C	Days to weeks	Store in a dry, dark environment.	<a href="#">[8]</a>
Long-term	-20°C	Months to years	Store in a dry, dark environment.	<a href="#">[8]</a>

### 3.3. Stock Solution Preparation and Storage

**ANT2681** is soluble in DMSO.[\[8\]](#) The following is a general protocol for preparing a stock solution.

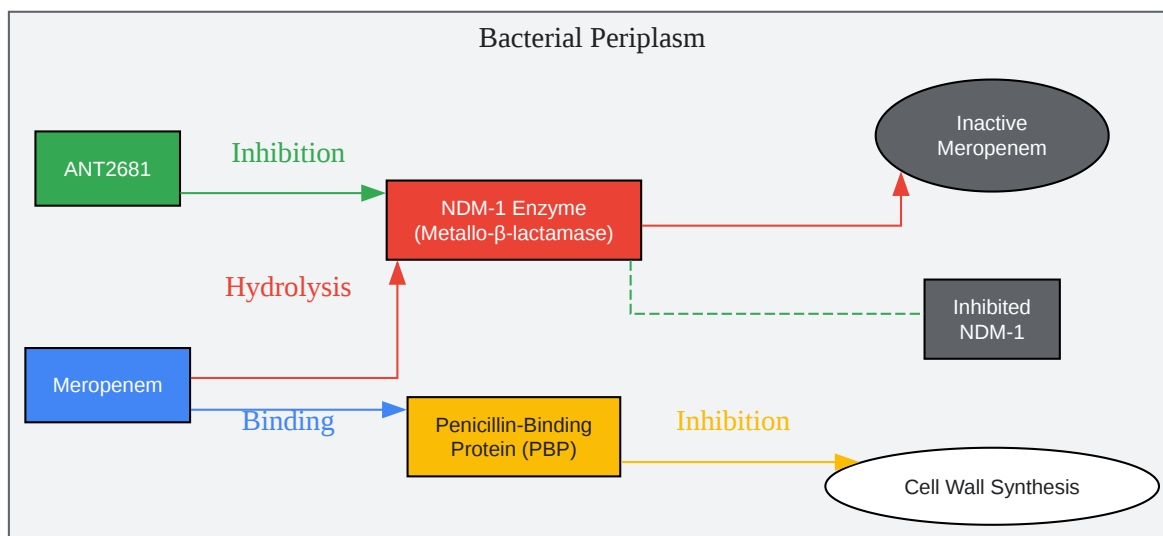
- Preparation:
  - Allow the **ANT2681** powder to equilibrate to room temperature before opening the vial to prevent condensation.
  - Weigh the desired amount of **ANT2681** in a sterile microcentrifuge tube.
  - Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 10 mM).
  - Vortex briefly until the compound is fully dissolved.
- Storage:
  - Stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
  - Store aliquots at -20°C in the dark.
  - Before use, thaw an aliquot at room temperature and vortex gently to ensure homogeneity.

### 3.4. Spill and Waste Disposal

- **Spills:** In case of a spill, decontaminate the area using an appropriate method. For small powder spills, gently cover with a damp paper towel to avoid raising dust, then wipe the area. For liquid spills, absorb with an inert material. The contaminated materials should be placed in a sealed container for proper disposal.
- **Waste Disposal:** All waste containing **ANT2681** (e.g., unused compound, contaminated labware, solutions) should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

## Mechanism of Action

**ANT2681** is a specific inhibitor of metallo- $\beta$ -lactamases (MBLs), with potent activity against NDM enzymes.[6][7] MBLs are zinc-dependent enzymes that hydrolyze and inactivate  $\beta$ -lactam antibiotics, including carbapenems like meropenem.[9] **ANT2681** acts by binding to the dinuclear zinc ion cluster in the active site of the MBL, preventing the hydrolysis of the  $\beta$ -lactam antibiotic.[3][10] This restores the antibiotic's ability to inhibit bacterial cell wall synthesis, leading to bacterial cell death.



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Mechanism of **ANT2681** action in bacteria.

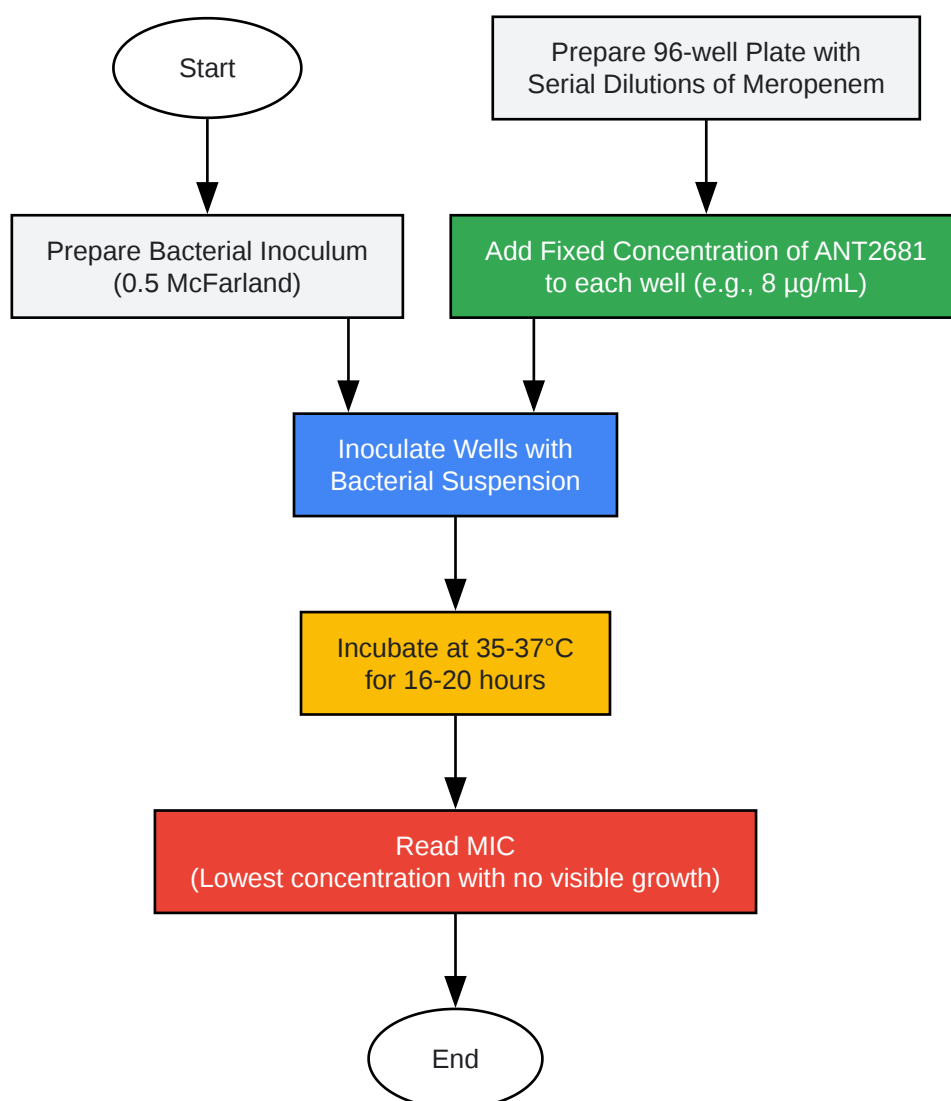
## Experimental Protocols

The following are representative protocols for in vitro experiments involving **ANT2681**. These should be adapted and optimized based on the specific bacterial strains and experimental conditions.

### 5.1. In Vitro Susceptibility Testing: Broth Microdilution (Checkerboard Assay)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of meropenem in combination with a fixed concentration of **ANT2681** against a bacterial isolate.

Workflow for Checkerboard Assay



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### Workflow for the checkerboard susceptibility assay.

#### Materials:

- **ANT2681** stock solution (in DMSO)
- Meropenem powder
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Bacterial isolate (e.g., NDM-producing *E. coli* or *K. pneumoniae*)
- 0.5 McFarland turbidity standard
- Sterile saline or phosphate-buffered saline (PBS)
- Spectrophotometer

#### Procedure:

- Prepare Meropenem Stock Solution: Prepare a stock solution of meropenem in an appropriate solvent (e.g., water or buffer) according to CLSI guidelines.
- Prepare Bacterial Inoculum:
  - From a fresh culture plate, select several colonies of the test organism and suspend them in sterile saline or PBS.
  - Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately  $1.5 \times 10^8$  CFU/mL).
  - Dilute this suspension in CAMHB to achieve a final inoculum density of approximately  $5 \times 10^5$  CFU/mL in the microtiter plate wells.
- Prepare Microtiter Plate:

- Perform serial two-fold dilutions of meropenem in CAMHB across the columns of the 96-well plate.
- Add a fixed concentration of **ANT2681** to each well containing the meropenem dilutions. A commonly used concentration is 8 µg/mL.<sup>[6][7]</sup> Ensure the final DMSO concentration is low (typically ≤1%) and does not affect bacterial growth.
- Include appropriate controls:
  - Growth control (no antibiotic or inhibitor)
  - Sterility control (no bacteria)
  - Meropenem only control
  - **ANT2681** only control
- Inoculation: Inoculate each well with the prepared bacterial suspension.
- Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
- Reading the MIC: The MIC is the lowest concentration of meropenem, in the presence of the fixed concentration of **ANT2681**, that completely inhibits visible bacterial growth.

## 5.2. Metallo-β-Lactamase (MBL) Inhibition Assay

This protocol is for determining the inhibitory activity of **ANT2681** against a purified MBL enzyme using a chromogenic substrate like nitrocefin.

Materials:

- Purified MBL enzyme (e.g., NDM-1)
- **ANT2681** stock solution (in DMSO)
- Nitrocefin (chromogenic substrate)
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnCl<sub>2</sub>)

- Sterile 96-well microtiter plate
- Microplate reader capable of measuring absorbance at 490 nm in kinetic mode

Procedure:

- Prepare Reagents:
  - Dilute the purified MBL enzyme to the desired concentration in assay buffer.
  - Prepare serial dilutions of **ANT2681** in assay buffer.
  - Prepare a working solution of nitrocefin in assay buffer.
- Assay Setup:
  - In a 96-well plate, add the diluted MBL enzyme to each well.
  - Add the serial dilutions of **ANT2681** to the wells.
  - Include controls:
    - Enzyme only (no inhibitor)
    - Substrate only (no enzyme)
- Pre-incubation: Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow **ANT2681** to bind to the enzyme.
- Initiate Reaction: Add the nitrocefin solution to all wells to start the enzymatic reaction.
- Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 490 nm over time (e.g., every 30 seconds for 10-15 minutes).
- Data Analysis:
  - Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of **ANT2681**.



- Plot the reaction velocity against the inhibitor concentration to determine the IC<sub>50</sub> value (the concentration of **ANT2681** that inhibits 50% of the enzyme activity).

## Data Presentation

The following tables provide examples of how to present quantitative data from the described experiments.

Table 1: In Vitro Activity of Meropenem in Combination with **ANT2681** against NDM-producing *E. coli*

Bacterial Strain	Meropenem MIC (µg/mL)	Meropenem + <b>ANT2681</b> (8 µg/mL) MIC (µg/mL)	Fold Reduction in MIC
<i>E. coli</i> NDM-1	64	1	64
<i>E. coli</i> NDM-5	128	2	64
<i>E. coli</i> NDM-7	32	0.5	64

Table 2: Inhibitory Activity of **ANT2681** against Purified MBLs

Enzyme	IC <sub>50</sub> (nM)
NDM-1	40
VIM-1	100
IMP-1	6300

Note: The data presented in these tables are for illustrative purposes and may not represent actual experimental results.

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